2-Azidoethyl trifluoromethanesulfonate

Description

IUPAC Nomenclature and Molecular Formula Analysis

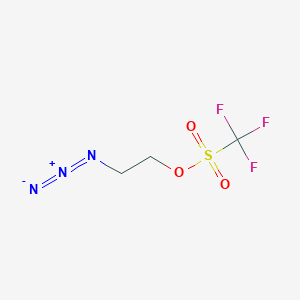

The IUPAC name for this compound is 2-azidoethyl trifluoromethanesulfonate , reflecting its functional groups: an azide (-N₃) and a trifluoromethanesulfonate (-OSO₂CF₃) moiety. Its molecular formula, C₃H₄F₃N₃O₃S , corresponds to a molecular weight of 243.14 g/mol . The structure consists of a two-carbon ethyl chain bridging the azide and triflyl groups, as illustrated below:

Structural Formula:

CF₃SO₃-O-CH₂-CH₂-N₃

The trifluoromethanesulfonate (triflate) group is a strong electron-withdrawing group, enhancing the compound’s reactivity in nucleophilic substitution and electrophilic fluorination reactions .

Spectroscopic Characterization

While the provided sources lack explicit spectroscopic data for 2-azidoethyl trifluoromethanesulfonate, standard techniques for analogous triflates and azides can be inferred:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy:

- Mass Spectrometry (MS):

Note: Experimental spectra are critical for confirming purity and structure but are absent in available literature.

Physicochemical Properties

Key physicochemical properties, as reported in the Safety Data Sheet (SDS), are summarized below:

The compound’s stability is contingent upon storage in a cool, well-ventilated area away from oxidizers and ignition sources . Its azide group introduces explosion risks upon rapid heating or mechanical shock, necessitating cautious handling.

Comparative Analysis with Related Triflates

2-Azidoethyl trifluoromethanesulfonate shares functional similarities with other triflate derivatives but distinguishes itself through its azide functionality:

The azide group in 2-azidoethyl triflate enables participation in Huisgen cycloaddition (click chemistry), a trait absent in non-azide triflates. This makes it valuable for bioconjugation and polymer chemistry, albeit with heightened safety precautions due to its instability .

Properties

IUPAC Name |

2-azidoethyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3N3O3S/c4-3(5,6)13(10,11)12-2-1-8-9-7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFYJRZEAUCLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)C(F)(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 2-Azidoethanol with Trifluoromethanesulfonic Anhydride

The most widely reported method involves reacting 2-azidoethanol with Tf<sub>2</sub>O in the presence of a base.

Procedure

-

Reagents :

-

Reaction Conditions :

-

Workup :

-

Quench with ice-cold water, followed by extraction with DCM.

-

Organic layer washed with 1M HCl, saturated NaHCO<sub>3</sub>, and brine.

-

Drying over Na<sub>2</sub>SO<sub>4</sub> and solvent removal under reduced pressure yields crude product.

-

Purification via silica gel chromatography (hexane/ethyl acetate) affords 2-AET in 70–80% yield.

-

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of 2-azidoethanol’s hydroxyl group on the electrophilic sulfur of Tf<sub>2</sub>O, forming the triflate ester and releasing triflic acid. Pyridine neutralizes the acid, driving the reaction to completion.

Solvent and Base Variations

-

Solvents : THF or DCM are preferred for their inertness and ability to dissolve Tf<sub>2</sub>O. Polar aprotic solvents like DMF are avoided due to potential side reactions.

-

Bases : Triethylamine or DMAP may substitute pyridine, though yields drop by ~10%.

Analytical Characterization

Spectroscopic Data :

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.60–4.55 (m, 2H, -OCH<sub>2</sub>CH<sub>2</sub>N<sub>3</sub>), 3.80–3.75 (m, 2H, -OCH<sub>2</sub>CH<sub>2</sub>N<sub>3</sub>), 3.40 (t, J = 5.1 Hz, 1H, -N<sub>3</sub>).

-

<sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>): δ −73.5 (s, CF<sub>3</sub>).

-

IR : 2100 cm<sup>−1</sup> (N<sub>3</sub> stretch), 1420 cm<sup>−1</sup> (SO<sub>2</sub> asym. stretch).

Applications in Organic Synthesis

Lactam Synthesis via α-Alkylation

2-AET serves as an alkylating agent for esters, enabling lactam formation through azide reduction and cyclization:

-

α-Alkylation : Ethyl acetoacetate reacts with 2-AET in THF using NaH as base, yielding α-azidoethyl esters.

-

Azide Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or Staudinger reaction converts azides to amines.

-

Cyclization : Heating in toluene induces lactamization, forming pyrrolidin-2-ones (γ-lactams) or piperidin-2-ones (δ-lactams) in 65–85% yield.

Example :

Ethyl levulinate + 2-AET → α-azidoethyl levulinate → (after reduction) → δ-lactam (Figure 1).

Continuous Flow Applications

A flow chemistry protocol enhances safety for azide reductions:

-

Setup : Tubular reactor with immobilized Pt catalyst.

-

Conditions : 50°C, 10 bar H<sub>2</sub>, residence time 30 min.

-

Yield : 90% amine intermediate, minimizing azide accumulation.

Data Tables

Table 1. Optimization of 2-AET Synthesis

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pyridine | DCM | 0–5 | 80 |

| 2 | Et<sub>3</sub>N | THF | 0–5 | 70 |

| 3 | DMAP | DCM | 25 | 65 |

Table 2. Applications of 2-AET in Lactam Synthesis

Chemical Reactions Analysis

2-Azidoethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reagents like triphenylphosphine in the Staudinger reaction.

Common reagents and conditions used in these reactions include copper(I) catalysts for cycloadditions and triphenylphosphine for reductions. Major products formed from these reactions include triazoles and amines.

Scientific Research Applications

2-Azidoethyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-azidoethyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an azide donor. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole product . The trifluoromethanesulfonate group acts as a good leaving group, making the compound highly reactive in substitution reactions.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Stability | Key Hazard |

|---|---|---|---|

| 2-Azidoethyl triflate | ~229.12 | Thermally sensitive (azide risk) | Explosive decomposition, toxicity |

| Ethyl triflate | 164.11 | Stable under standard conditions | Corrosive, irritant |

| Scandium(III) triflate | 492.16 | Highly stable (no decomposition) | None reported |

Table 2: Alkylation Performance

| Compound | O/S Alkylation Ratio | Reaction Time (min) | Key Application |

|---|---|---|---|

| Ethyl triflate | 5:1 | 10–15 | General alkylation |

| 2-Azidoethyl triflate | Not reported | Similar to ethyl | Alkylation with post-functionalization |

| Methyl triflate | >10:1 | <10 | Methylation of sensitive substrates |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst Concentration | 1.25 mM (Cu(I) triflate complex) | |

| Solvent | Anhydrous DMSO | |

| Monitoring Technique | CV (−0.3 to 0.8 V vs Cu+/Cu) |

Advanced: What strategies resolve contradictions in kinetic data from reactions involving 2-Azidoethyl trifluoromethanesulfonate?

Methodological Answer:

Contradictions arise from competing reaction pathways or solvent effects. To address this:

- Triangulate Data : Combine CV, NMR, and high-performance liquid chromatography (HPLC) to cross-validate intermediates .

- Statistical Analysis : Use time-resolved reaction progress curves to identify rate-determining steps .

- Control Experiments : Compare results under varying conditions (e.g., DMSO vs. THF) to isolate solvent-specific effects .

Advanced: How do sulfone ligands influence the reactivity of 2-Azidoethyl trifluoromethanesulfonate in organometallic catalysis?

Methodological Answer:

Sulfone ligands modify electronic and steric environments:

- Electron-Withdrawing Effects : Sulfonyl groups increase electrophilicity at the bismuth center, accelerating cycloaddition rates .

- Intramolecular Coordination : Oxygen atoms in sulfone ligands stabilize transition states via chelation, as observed in CV studies of bismuth(III) acetylides .

- Ligand Screening : Compare sulfone derivatives (e.g., aryl-tethered vs. alkyl-tethered) to assess geometric and electronic impacts .

Basic: Which analytical techniques monitor the stability of 2-Azidoethyl trifluoromethanesulfonate under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal stability at elevated temperatures (e.g., 150–360°C) .

- NMR Spectroscopy : Detect decomposition products (e.g., azide byproducts) in deuterated solvents .

- HPLC-MS : Quantify degradation rates in real-time under varying pH and solvent conditions .

Advanced: What computational models predict the behavior of 2-Azidoethyl trifluoromethanesulfonate in complex systems?

Methodological Answer:

- Density Functional Theory (DFT) : Simulate transition states in CuAAC reactions to identify steric/electronic bottlenecks .

- Molecular Dynamics (MD) : Model solvent interactions (e.g., DMSO coordination) to predict solubility and stability .

- QSPR Models : Relate substituent effects (e.g., trifluoromethyl groups) to reaction kinetics using Hammett parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.